2-[(Di-iso-butylamino)methyl]thiophenol
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Overview
Description
2-[(Di-iso-butylamino)methyl]thiophenol is a compound that belongs to the class of thiophenols, which are aromatic compounds containing a thiol group attached to a benzene ring. This compound is characterized by the presence of a di-iso-butylamino group attached to the methyl group of the thiophenol. Thiophenols are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Di-iso-butylamino)methyl]thiophenol typically involves the reaction of thiophenol with di-iso-butylamine in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction, where the thiol group of thiophenol reacts with the amine group of di-iso-butylamine. The reaction is usually carried out under mild conditions, such as room temperature, and may require a base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve the yield and purity of the compound while reducing the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[(Di-iso-butylamino)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitric acid are commonly used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates, reduced sulfur species.
Substitution: Halogenated or nitrated thiophenol derivatives.
Scientific Research Applications
2-[(Di-iso-butylamino)methyl]thiophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the role of thiol groups in biological systems.
Industry: The compound can be used in the production of materials with specific properties, such as corrosion inhibitors or organic semiconductors.
Mechanism of Action
The mechanism of action of 2-[(Di-iso-butylamino)methyl]thiophenol involves its interaction with molecular targets through its thiol and amino groups. The thiol group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to changes in their structure and function. The amino group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: The parent compound without the di-iso-butylamino group.
2-Aminothiophenol: Contains an amino group directly attached to the thiophenol ring.
4-Methylthiophenol: Contains a methyl group attached to the thiophenol ring.
Uniqueness
2-[(Di-iso-butylamino)methyl]thiophenol is unique due to the presence of the di-iso-butylamino group, which imparts distinct chemical and physical properties. This group can enhance the compound’s solubility, reactivity, and potential biological activity compared to other thiophenol derivatives.
Properties
IUPAC Name |
2-[[bis(2-methylpropyl)amino]methyl]benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NS/c1-12(2)9-16(10-13(3)4)11-14-7-5-6-8-15(14)17/h5-8,12-13,17H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWQMNVLYWNIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC=CC=C1S)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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